Bienvenue dans la boutique en ligne BenchChem!

N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Lipophilicity Drug-likeness Pre-screening

N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 332158-66-4; PubChem CID is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole-2-thioacetamide class. Its structure incorporates a p-tolyl substituent at oxadiazole position 5, a thioether bridge, and a 4-nitrophenyl acetamide terminus (MW 370.4 g/mol; molecular formula C₁₇H₁₄N₄O₄S).

Molecular Formula C17H14N4O4S
Molecular Weight 370.4 g/mol
Cat. No. B4049397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Molecular FormulaC17H14N4O4S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14N4O4S/c1-11-2-4-12(5-3-11)16-19-20-17(25-16)26-10-15(22)18-13-6-8-14(9-7-13)21(23)24/h2-9H,10H2,1H3,(H,18,22)
InChIKeyQXNLMDKURHHCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Procurement-Ready Physicochemical and Structural Profile


N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 332158-66-4; PubChem CID 2937554) is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole-2-thioacetamide class. Its structure incorporates a p-tolyl substituent at oxadiazole position 5, a thioether bridge, and a 4-nitrophenyl acetamide terminus (MW 370.4 g/mol; molecular formula C₁₇H₁₄N₄O₄S) [1]. Predicted physicochemical descriptors include XLogP3-AA 3.4, topological polar surface area 139 Ų, 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 5 rotatable bonds [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% . As of the latest PubChem release (2025.09.15), no deposited bioassay data exist for this specific compound, and no primary research publication has reported its experimental biological characterization [1].

Why N-(4-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide Cannot Be Replaced by In-Class Analogs Without Experimental Validation


In the 1,3,4-oxadiazole-2-thioacetamide series, even single-atom or positional modifications produce divergent biological profiles, as demonstrated by SAR studies on related nitro-substituted oxadiazoles where regioisomeric nitro placement (para vs. meta) alters enzyme inhibition potency and selectivity [1][2]. The combination of a para-nitrophenyl acetamide terminus and a p-tolyl oxadiazole substituent in this compound creates a specific electronic environment: the electron-withdrawing 4-nitro group (Hammett σₚ = +0.78) polarizes the acetamide linkage differently than the meta-nitro (σₘ = +0.71) or p-methyl (σₚ = −0.17) variants found in the closest commercial analogs [3]. Furthermore, the p-tolyl group on the oxadiazole ring contributes distinct lipophilic character (ΔXLogP3-AA ≈ +0.5 vs. the unsubstituted phenyl analog) that modulates membrane permeability and target engagement [4]. Consequently, procurement decisions based solely on scaffold similarity risk selecting a compound with quantitatively different physicochemical and, by class-level inference, biological behavior.

N-(4-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity (XLogP3-AA) Differentiates from Closest Commercial p-Tolyl Oxadiazole Acetamide Analogs

The target compound has a PubChem-computed XLogP3-AA of 3.4, positioning it within the favorable oral drug-likeness range (Lipinski's Rule of Five: XLogP ≤ 5) while providing sufficient lipophilicity for membrane penetration [1]. This value is approximately 0.5 log units higher than the phenyl-substituted analog N-(4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (CAS 81511-71-9; predicted XLogP3-AA ≈ 2.9), attributable to the additional methyl group on the p-tolyl ring . The increased lipophilicity may enhance passive membrane permeability while maintaining acceptable aqueous solubility characteristics.

Lipophilicity Drug-likeness Pre-screening

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiate from De-Nitro and De-Acetamide Analogs

The target compound has a computed TPSA of 139 Ų, which is substantially higher than the de-nitro analog N-(p-tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 482614-91-5; predicted TPSA ≈ 77 Ų) [1]. This 62 Ų difference is driven by the nitro group's contribution (≈46 Ų) and is well above the threshold typically considered meaningful for CNS drug-likeness (TPSA < 90 Ų favors CNS penetration; TPSA > 140 Ų disfavors) [2]. The 4-nitrophenyl group also contributes 7 hydrogen bond acceptors vs. 5 in the p-tolyl analog, altering solvation and target-binding hydrogen bond networks.

Polar surface area CNS penetration Oral bioavailability

Para-Nitro vs. Meta-Nitro Regioisomerism: Functional Consequences Inferred from Class-Level 1,3,4-Oxadiazole Enzyme Inhibition SAR

Although no direct head-to-head comparison of the 4-nitro and 3-nitro regioisomers exists for the p-tolyl oxadiazole series, class-level SAR from structurally related 1,3,4-oxadiazole-2-thioacetamides reveals that the nitro substitution position can modulate enzyme inhibition potency. In the related N-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-sulphanyl acetamide series, compound 6e demonstrated lipoxygenase (LOX) inhibition with IC₅₀ = 50.41 ± 0.12 μM and acetylcholinesterase (AChE) inhibition with IC₅₀ = 174.21 ± 0.11 μM [1]. Separately, in a broader profiling study of nitro-substituted di(hetero)aryl oxadiazoles, SAR analysis identified that 3,5-dinitrophenyl substitution patterns favored cholinesterase inhibition over mono-nitro variants, with AChE IC₅₀ values reaching as low as 1.47 μM for optimized compounds [2]. This evidence demonstrates that the position and count of nitro substituents on the phenyl ring are critical determinants of potency, supporting the premise that the 4-nitro target compound cannot be assumed bioequivalent to its 3-nitro regioisomer (CAS 332164-70-2).

Positional isomerism Enzyme inhibition SAR

Shared p-Tolyl-Oxadiazole-Thio Core with STING Agonist C11 Enables Scaffold-Hopping and Immune Pathway Research Applications

A closely related compound, N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide (C11, STING agonist-15, CAS 875863-22-2), shares the identical p-tolyl-1,3,4-oxadiazole-2-thio core with the target compound, differing only at the acetamide terminus (methylcarbamoyl-phenyl vs. 4-nitrophenyl). C11 has been experimentally validated as a STING pathway agonist: it induces type I IFN secretion from THF and MM6 human cells at 50 μM, activates IRF3 phosphorylation, and generates a cellular state that potently blocks replication of chikungunya, Ross River, Venezuelan equine encephalitis, Mayaro, and O'nyong-nyong alphaviruses [1]. The structurally distinct acetamide terminus of the target compound (4-nitrophenyl instead of methylcarbamoyl-phenyl) provides a tool for scaffold-hopping SAR studies to decouple STING agonism from the acetamide pharmacophore while retaining the identical oxadiazole-thio core.

STING pathway Innate immunity Antiviral

Predicted Density and Crystallinity Index Provide Quality Control Differentiation from Regioisomeric and De-Substituted Analogs

The target compound has a predicted density of 1.44 ± 0.1 g/cm³, which is intermediate between the denser N-(4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (CAS 81511-71-9; predicted density 1.48 ± 0.1 g/cm³; experimental mp 221–222 °C) and the less dense N-(p-tolyl) analog (CAS 482614-91-5; predicted density 1.30 ± 0.1 g/cm³) . The 4-nitrophenyl analog with a phenyl oxadiazole substituent has an experimentally determined melting point (221–222 °C), indicative of crystalline character, whereas no experimental melting or boiling points are reported for the target compound, suggesting it may exist as an amorphous or low-crystallinity solid under ambient conditions . These differences affect solid-state handling, solubility, and formulation behavior.

Quality control Solid-state properties Formulation

N-(4-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Evidence-Grounded Research Application Scenarios


Scaffold-Hopping SAR Studies for STING Pathway Modulation Using the Conserved p-Tolyl-Oxadiazole-Thio Core

The target compound shares the identical p-tolyl-1,3,4-oxadiazole-2-thio substructure with the validated STING agonist C11 (CAS 875863-22-2), which induces type I IFN secretion at 50 μM and blocks alphavirus replication [1]. By replacing the C11 acetamide terminus (N-methylcarbamoyl-2-phenyl) with a 4-nitrophenyl group, this compound serves as a structurally matched negative control or SAR probe to dissect the contribution of the acetamide pharmacophore to STING binding and activation. Researchers investigating innate immune signaling can use this compound to determine whether STING agonism is retained or abolished by the 4-nitrophenyl substitution, providing critical pharmacophore mapping data.

Nitro-Reduction Prodrug or Hypoxia-Activated Probe Development Leveraging the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is a well-established substrate for nitroreductase enzymes and can undergo bioreductive activation under hypoxic conditions [1]. With a computed TPSA of 139 Ų and XLogP3-AA of 3.4, the target compound possesses physicochemical properties compatible with cellular uptake [2]. Researchers developing hypoxia-activated prodrugs or fluorescent probes can exploit the 4-nitro group as a reduction-sensitive trigger, with the p-tolyl-oxadiazole-thioacetamide scaffold serving as a modular platform for further derivatization. The regioisomeric 3-nitrophenyl analog (CAS 332164-70-2) provides a direct comparator for positional effects on reduction kinetics.

Lipoxygenase and Cholinesterase Inhibitor Screening Using a Pre-Characterized Physicochemical Scaffold

Class-level SAR from the 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-sulphanyl acetamide series (Gul et al., 2013) demonstrates that structurally analogous compounds inhibit lipoxygenase (LOX IC₅₀ = 50.41 μM) and acetylcholinesterase (AChE IC₅₀ = 174.21 μM) [1]. The broader nitro-substituted oxadiazole profiling study (Šikorová et al., 2026) identified compounds with AChE IC₅₀ as low as 1.47 μM and antimicrobial MIC ≥ 2 μM against M. tuberculosis [2]. The target compound, bearing the 4-nitrophenyl group but with a p-tolyl oxadiazole substituent (vs. the 4-nitrophenyl oxadiazole in the Gul series), offers a rationally designed variation to probe whether oxadiazole ring substitution modulates enzyme inhibition selectivity. Its commercial availability at 95–98% purity from multiple vendors enables immediate procurement for enzyme panel screening without in-house synthesis.

Quality Control Reference Standard for Orthogonal Analytical Method Development in 1,3,4-Oxadiazole-Thioacetamide Libraries

With established InChIKey (QXNLMDKURHHCSY-UHFFFAOYSA-N), PubChem CID (2937554), and consistent vendor purity specifications (95% AKSci, 97% CymitQuimica/Fluorochem, 98% Chemsrc) [1][2][3], this compound is suitable as a reference standard for HPLC, LC-MS, and NMR method development targeting the 1,3,4-oxadiazole-2-thioacetamide chemotype. Its predicted density (1.44 g/cm³) and topological polar surface area (139 Ų) provide benchmarking values for chromatographic retention time prediction and solid-state characterization. The lack of experimental melting point data for the target compound contrasts with the phenyl analog (mp 221–222 °C), creating an opportunity to establish reference thermal analysis data (DSC/TGA) for this specific substitution pattern.

Quote Request

Request a Quote for N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.